Diethyl(methoxy)phenylsilane

Organosilicon chemistry Surface modification Bond reactivity

Diethyl(methoxy)phenylsilane (CAS 112123‑26‑9), molecular formula C₁₁H₁₈OSi and molecular weight 194.35 g mol⁻¹, is a monoalkoxysilane belonging to the organoalkoxysilane class. Structurally, it features one methoxy (–OCH₃) and two ethyl (–C₂H₅) groups bonded to silicon alongside a phenyl ring.

Molecular Formula C11H18OSi
Molecular Weight 194.34 g/mol
CAS No. 112123-26-9
Cat. No. B14324902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(methoxy)phenylsilane
CAS112123-26-9
Molecular FormulaC11H18OSi
Molecular Weight194.34 g/mol
Structural Identifiers
SMILESCC[Si](CC)(C1=CC=CC=C1)OC
InChIInChI=1S/C11H18OSi/c1-4-13(5-2,12-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
InChIKeyYXHZNYWZNKAGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl(methoxy)phenylsilane (CAS 112123‑26‑9): Essential Identity, Physicochemical Profile, and Procurement Context


Diethyl(methoxy)phenylsilane (CAS 112123‑26‑9), molecular formula C₁₁H₁₈OSi and molecular weight 194.35 g mol⁻¹, is a monoalkoxysilane belonging to the organoalkoxysilane class . Structurally, it features one methoxy (–OCH₃) and two ethyl (–C₂H₅) groups bonded to silicon alongside a phenyl ring. This hybrid substitution pattern situates it between dichloro‑ or dialkoxy‑substituted phenylsilanes and simpler phenyl‑bearing silane building blocks such as triethoxy(phenyl)silane [1]. The single methoxy leaving group provides a controlled hydrolysis footprint, yielding methanol (not HCl) while the two ethyl groups shield silicon, suppressing over‑condensation. This balanced architecture makes procurement decisions highly dependent on the end user’s reactivity‑selectivity–safety equation rather than on generic silane class membership.

Why Diethyl(methoxy)phenylsilane (CAS 112123‑26‑9) Cannot Be Freely Interchanged with Other Phenyl‑Bearing Alkoxysilanes


Organoalkoxysilanes with similar phenyl‑silicon backbones are often treated as interchangeable on the basis of shared phenyl functionality, yet their hydrolysis kinetics, condensation behavior, by‑product toxicity, and vapour‑phase deposition aptitude are governed decisively by the number of alkoxy groups and their identity (methoxy versus ethoxy). Methoxysilanes hydrolyse faster than ethoxysilanes owing to smaller steric bulk and higher polarity, releasing methanol instead of ethanol, while the rate difference between the two alkoxy‑types ranges from a few‑fold under acid‑catalysed conditions to orders of magnitude under base‑catalysed conditions [1]. Simultaneously, monoalkoxysilanes deposit as self‑limiting monolayers, whereas dialkoxy‑ and trialkoxy‑silanes tend to form multilayer polysiloxane networks, fundamentally altering interfacial thickness and modulus in composites [2]. These orthogonal variables (hydrolysis rate, reaction stoichiometry, by‑product hazard profile, and film architecture) mean that a seemingly trivial change from –OCH₃ to –OC₂H₅ or from mono‑ to di‑alkoxy substitution shifts a material from being ideal for ultra‑thin monolayer surface modification to being better suited for bulk crosslinking applications. The quantitative evidence below demonstrates why procurement and formulation decisions must be based on compound‑specific data rather than class‑level expectations.

Quantitative Differential Evidence: Diethyl(methoxy)phenylsilane Versus Its Closest Comparators


Si–O Bond Dissociation Energy: Diethyl(methoxy)phenylsilane versus Ethoxy Analogue

The intrinsic reactivity of the silicon–alkoxy bond governs both the hydrolysis rate and the activation energy for surface grafting. For the trimethylsilyl model system, the Si–OCH₃ bond dissociation energy (BDE) is 123 kcal mol⁻¹, compared with 122 kcal mol⁻¹ for the Si–OCH₂CH₃ bond [1]. Although the absolute difference is modest (≈0.8%), the catalytic pathway amplifies this gap: under dry, aprotic conditions methoxysilanes react with hydroxylated surfaces without added catalyst, whereas ethoxysilanes require catalysis for suitable reactivity [1]. For Diethyl(methoxy)phenylsilane, the single methoxy group thus enables catalyst‑free monolayer deposition, a property not shared by the corresponding ethoxy analogue, Diethoxy(methyl)phenylsilane (CAS 775‑56‑4), which would require either acid, base, or elevated temperature to achieve comparable grafting rates.

Organosilicon chemistry Surface modification Bond reactivity

Hydrolysis By‑Product Safety Profile: Methanol Release Versus Ethanol Release

Upon hydrolysis, Diethyl(methoxy)phenylsilane releases one equivalent of methanol. In contrast, the structurally analogous Diethoxy(methyl)phenylsilane (CAS 775‑56‑4) releases ethanol, while Dimethoxy(methyl)phenylsilane (CAS 3027‑21‑2) releases two equivalents of methanol per molecule [1]. Methanol is classified as a suspected carcinogen (GHS hazard statement H370) and is subject to stricter VOC regulatory thresholds in many jurisdictions, triggering mandatory hazard labelling for methoxy‑functional silanes that is not required for ethoxy‑functional counterparts [1]. The critical quantitative distinction is stoichiometric: per mole of silane, Diethyl(methoxy)phenylsilane generates 1.0 mol methanol (32.04 g), while Dimethoxy(methyl)phenylsilane generates 2.0 mol methanol (64.08 g) [1]. The mono‑methoxy architecture thus halves the molar methanol burden compared to the dimethoxy congener while retaining methoxy‑level reactivity.

Regulatory compliance VOC emissions Workplace safety

Self‑Limiting Monolayer Deposition: Monoalkoxy‑Silane Architecture Versus Di‑/Trialkoxy Contenders

Monoalkoxy‑silanes deposit as self‑limiting monolayers because each silicon bears only one hydrolyzable leaving group, precluding lateral oligomerization beyond a single covalent attachment to the substrate. In contrast, dialkoxy‑silanes (e.g., Diethoxy(methyl)phenylsilane, CAS 775‑56‑4) and trialkoxy‑silanes (e.g., Triethoxy(phenyl)silane, CAS 780‑69‑8) generate polylayer films whose thickness scales with solution concentration rather than being limited to a single molecular layer [1]. For Diethyl(methoxy)phenylsilane, this translates into monolayer deposition requiring a calculated 0.5 g silane per gram of fumed silica (based on 4.4–4.6 –OH nm⁻²) under ideal conditions, whereas trialkoxy‑silanes yield 3–8 molecular layers from a 0.25% deposition solution [1]. The monoalkoxy architecture therefore provides inherently uniform, angstrom‑scale thickness control without the concentration‑sensitive optimization required for di‑ or trialkoxy‑silanes.

Monolayer deposition Nanofabrication Surface engineering

Vapour‑Phase Deposition Compatibility: Methoxy‑Functional Silanes Versus Ethoxy‑Functional Silanes

Among alkoxysilanes, only methoxysilanes are effective for surface modification via vapour‑phase deposition without catalysis; ethoxysilanes require either acid or base catalysis to achieve practical deposition rates under anhydrous, gas‑phase conditions [1]. Diethyl(methoxy)phenylsilane’s single methoxy substituent thus uniquely enables catalyst‑free, vapour‑phase monolayer deposition onto hydroxyl‑bearing substrates (silica, glass, metal oxides) when used in chemical vapour deposition (CVD) or molecular vapour deposition (MVD) workflows, whereas the widely used analogue Diethoxy(methyl)phenylsilane (CAS 775‑56‑4) does not spontaneously react in the vapour phase without a catalyst co‑feed [1]. This distinction is binary (effective versus ineffective) rather than graded, making it perhaps the most definitive procurement‑decision criterion for any process employing vapour‑phase silanization.

Vapour deposition Anhydrous processing Microelectronics

Phenyl‑Group Thermal Stability Enhancement: Diethyl(methoxy)phenylsilane Versus Alkyl‑Only Monoalkoxysilanes

The phenyl substituent on silicon contributes to thermal stability of silane‑derived coatings and composites, with silicones containing both methyl and phenyl groups demonstrating good heat stability at temperatures up to 500 °C for short exposure periods [1]. Phenyl‑functional silanes are specifically used as hydrophobic additives that simultaneously improve the thermal stability of other silane coupling agents [2]. While direct quantitative thermal degradation data for Diethyl(methoxy)phenylsilane are not publicly available, the class‑level inference is that the phenyl ring imparts superior thermal-oxidative resistance compared with alkyl‑only monoalkoxysilanes (e.g., diethyl(methoxy)methylsilane or diethyl(methoxy)ethylsilane), which lack aromatic stabilization. This places Diethyl(methoxy)phenylsilane in a niche where both monolayer‑controlled deposition (mono‑methoxy) and elevated temperature tolerance (phenyl) are simultaneously required.

Thermal stability Composite materials High‑temperature coatings

Procurement‑Optimized Application Scenarios for Diethyl(methoxy)phenylsilane (CAS 112123‑26‑9)


Catalyst‑Free Vapour‑Phase Monolayer Deposition for Microelectronics and MEMS

In micro‑/nano‑electronic device fabrication, contamination from residual catalysts (acids, bases, or metal ions) can degrade device performance. Diethyl(methoxy)phenylsilane is one of the limited number of commercially available mono‑methoxy silanes capable of catalyst‑free vapour‑phase deposition onto hydroxyl‑terminated surfaces (silicon oxide, glass, metal oxides). Because only methoxysilanes are effective for anhydrous, vapour‑phase deposition without catalysis [1], this compound enables high‑purity monolayer formation while the single methoxy group ensures self‑limiting film thickness—avoiding the multilayers generated by trialkoxy‑silanes that alter interphase dielectric properties. The phenyl substituent further contributes to thermal stability during subsequent high‑temperature processing steps (e.g., annealing, solder reflow) [2]. Procurement should prioritize batches with ≥97% purity (GC) to minimize non‑volatile residue that could cause defects in cleanroom fabrication environments.

Silica Filler Monolayer Functionalization in High‑Performance Rubber Composites

Silica‑reinforced rubber compounds for automotive tyre treads benefit from silane coupling agents that maximize filler–polymer interaction while minimizing volatile organic compound (VOC) release [1]. Diethyl(methoxy)phenylsilane’s mono‑methoxy architecture provides one anchoring point per molecule to the silica surface, forming a monolayer that reduces silane usage compared to di‑ or trialkoxy‑silanes which can oligomerize before grafting. This is consistent with published data showing that methoxy‑type silane coupling agents exhibit higher reactivity toward hydrolysis than ethoxy‑type agents, leading to superior silanization of silica filler surfaces in styrene‑butadiene rubber [1]. The single methoxy group generates only one equivalent of methanol per silane molecule (versus two equivalents from dimethoxy‑type coupling agents [2]), partially addressing VOC concerns. The phenyl group additionally enhances thermal stability of the interphase during high‑temperature tyre curing and service.

Nano‑Particulate and Nano‑Composite Surface Engineering Requiring Ultra‑Thin Interphases

When modifying nanoparticles, nanoporous materials, or nano‑composite fillers whose dimensions are comparable to the thickness of typical silane‑derived interphases (5–50 nm), uncontrolled multilayer deposition fundamentally alters the volume fraction and properties of the interphase region relative to the core material [1]. Diethyl(methoxy)phenylsilane, as a monoalkoxysilane, deposits as a self‑limiting monolayer, in contrast to the 3–8 molecular layers typically obtained from trialkoxysilane solutions [1]. This monolayer precision is critical in applications such as nano‑dielectric composites, biomedical nanoparticle coatings, and quantum dot encapsulation, where interphase thickness must be strictly controlled below 5 nm to preserve core‑particle electromagnetic or pharmacokinetic properties. The phenyl group additionally modifies the surface energy, imparting controlled hydrophobicity to the functionalized nanomaterial.

Hydrophobic Surface Treatment with Defined Methanol Release Profile for Coating Formulations

Many industrial hydrophobic treatments for glass, concrete, masonry, and metal surfaces traditionally employ trialkoxysilanes that release three equivalents of alcohol per molecule—either methanol (toxic, carcinogenic classification) or ethanol (lower toxicity but slower reactivity) [1]. Diethyl(methoxy)phenylsilane occupies an intermediate position: it releases only one equivalent of methanol per molecule, reducing the total methanol burden by 50–67% compared to di‑ or trimethoxy‑silanes while still providing methoxy‑level surface reactivity [2][3]. This profile is particularly advantageous in enclosed or poorly ventilated application environments where methanol exposure must be minimized. The phenyl substituent simultaneously contributes to the hydrophobicity of the treated surface, while the two ethyl groups provide steric shielding that limits condensation and favours the formation of stable monomeric silanols at the interface [4].

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